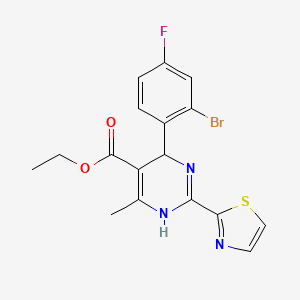

Ethyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate

Description

Ethyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate (CAS: 1092952-98-1) is a heteroaryldihydropyrimidine (HAP) derivative first reported as morphothiadin (GLS-4), a first-in-class hepatitis B virus (HBV) capsid assembly modulator . It inhibits HBV replication by destabilizing nucleocapsid assembly, demonstrating superior in vitro antiviral activity compared to lamivudine, a standard HBV therapeutic . Structurally, it features a 2-bromo-4-fluorophenyl group at position 4, a thiazol-2-yl substituent at position 2, and a methyl group at position 6 of the dihydropyrimidine core, contributing to its unique pharmacological profile .

Properties

IUPAC Name |

ethyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrFN3O2S/c1-3-24-17(23)13-9(2)21-15(16-20-6-7-25-16)22-14(13)11-5-4-10(19)8-12(11)18/h4-8,14H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUQDVUBZBWZMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) capsid . The HBV capsid is a crucial component of the virus, responsible for protecting the viral genome and playing a key role in the virus’s replication process.

Mode of Action

This compound acts as an inhibitor of the HBV capsid assembly . By binding to the HBV capsid, it prevents the proper assembly of the capsid proteins, thereby disrupting the formation of new viral particles.

Biochemical Pathways

The inhibition of the HBV capsid assembly disrupts the HBV life cycle . Without the ability to form new capsids, the virus cannot replicate effectively, leading to a decrease in viral load.

Result of Action

The result of the compound’s action is a reduction in HBV replication . This can lead to a decrease in the severity of the disease in individuals infected with HBV.

Biological Activity

Ethyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate (commonly referred to as EBFTC) is a synthetic organic compound belonging to the class of dihydropyrimidines (DHPMs). With a molecular formula of C17H15BrFN3O2S and a molecular weight of approximately 424.3 g/mol, this compound exhibits a variety of biological activities that make it a subject of interest in pharmaceutical research.

While specific mechanisms of action for EBFTC remain largely unexplored, related compounds in the DHPM class have shown interactions with various biological targets. For instance, they may interact with ecto-5'-nucleotidase through hydrogen bonding and other interactions with the enzyme's active site. Further studies are necessary to elucidate the precise mechanisms by which EBFTC exerts its biological effects.

Biological Activities

EBFTC has demonstrated significant biological activities, including:

- Anticancer Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have been shown to suppress tumor growth in animal models .

- Antimicrobial Properties : Some derivatives of DHPMs have exhibited potent activity against bacterial strains, suggesting that EBFTC may possess similar antimicrobial properties.

Structure-Activity Relationship (SAR)

The biological activity of EBFTC can be influenced by its structural components. The presence of halogen substituents, such as bromine and fluorine, can enhance its interaction with biological targets. A comparative analysis with structurally related compounds reveals variations in activity based on the nature and position of substituents:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Ethyl 6-(bromomethyl)-4-(2-chloro-4-fluorophenyl)-2-(1,3-thiadiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | Contains bromomethyl and thiadiazol groups | Variation in halogen substitution affects biological activity |

| Ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholinomethyl)-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | Morpholinomethyl substitution | Morpholine enhances solubility and bioavailability |

| Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl) | Thioxo group instead of thiazole | Different heterocyclic substitution alters reactivity |

Anticancer Studies

Research has indicated that derivatives similar to EBFTC can significantly inhibit cancer cell proliferation. For instance, studies on related compounds have reported IC50 values indicating effective cytotoxicity against various cancer cell lines. One study highlighted that certain DHPM derivatives led to apoptosis in MCF cell lines .

Antimicrobial Studies

In antimicrobial research, compounds with thiazole moieties have shown promising activity against strains such as Staphylococcus aureus. The specific incorporation of thiazole groups has been linked to enhanced potency and selectivity against bacterial dihydrofolate reductase (DHFR), with reported Ki values indicating strong binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

- Heterocyclic Moieties : The thiazol-2-yl group in GLS-4 and (R)-Bay39-5493 favors HBV inhibition, whereas pyridin-2-yl (HAP1) or oxadiazol-2-yl (Compound 92) shifts activity to capsid assembly enhancement or anticancer targets, respectively .

- Stereochemistry : The (R)-configuration in (R)-Bay39-5493 underscores the importance of chiral centers in optimizing binding affinity .

Pharmacokinetic and Toxicity Profiles

- GLS-4: Limited data available due to its discontinued development status .

- HAP1 : Demonstrates favorable assembly-enhancing properties but lacks clinical toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.